(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-5-chlorothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClN2OS2/c1-17-8-3-2-7(14)6-10(8)20-13(17)16-12(18)9-4-5-11(15)19-9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIUWSMNVHMPLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their in vitro cytotoxic activity against human cancer cell lines such as mcf-7 and hela.
Mode of Action
It is known that similar compounds exhibit cytotoxicity, suggesting they may interact with cellular targets to inhibit cell growth or induce cell death.
Biochemical Analysis
Biochemical Properties
(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit cytotoxic activity against human cancer cell lines such as MCF-7 and HeLa. The compound’s interaction with these cell lines suggests that it may inhibit certain enzymes or proteins involved in cell proliferation, leading to its cytotoxic effects.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation. Additionally, its antibacterial properties suggest that it may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways in bacteria.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s cytotoxic effects are likely due to its ability to bind to and inhibit key enzymes involved in cell cycle regulation and apoptosis. This inhibition leads to the activation of apoptotic pathways, resulting in cell death. Furthermore, the compound’s antibacterial activity may be attributed to its ability to inhibit bacterial enzymes essential for cell wall synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained cytotoxic and antibacterial effects, although the extent of these effects may vary.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant cytotoxic and antibacterial activities without causing adverse effects. At higher doses, toxic effects such as organ damage and systemic toxicity may be observed. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. The compound’s effects on metabolic flux and metabolite levels have been studied, revealing alterations in key metabolic pathways. These changes may contribute to its cytotoxic and antibacterial activities by disrupting essential metabolic processes in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins that facilitate its uptake and localization within cells. Its distribution within tissues may also influence its therapeutic effects, as localized accumulation in target tissues can enhance its efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. Its localization within subcellular structures such as the nucleus or mitochondria can influence its interactions with biomolecules and its overall therapeutic effects.
Biological Activity
(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse pharmacological properties.
Structural Characteristics
The compound features:
- Bromine atom at the 6-position of the benzothiazole ring.
- Methyl group at the 3-position of the benzothiazole.
- Chlorothiophene moiety contributing to its unique reactivity.
- An amide functional group , which is crucial for biological interactions.
These structural components suggest that the compound may exhibit significant biological activity, particularly in antimicrobial and anticancer domains.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Benzothiazole Core : This can be achieved through cyclization reactions involving 2-aminobenzenethiol and suitable aldehydes or ketones.
- Introduction of the Ylidene Group : The ylidene part is synthesized by reacting the brominated precursor with an appropriate aldehyde in the presence of a base.
- Amidation : The final step involves forming the amide bond with 5-chlorothiophene-2-carboxylic acid derivatives.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit promising antimicrobial properties. For instance, thiazole derivatives have shown activity against various bacterial strains, including:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3g | Pseudomonas aeruginosa | 0.21 µM |
| 3g | Escherichia coli | 0.21 µM |
| 3f | Micrococcus luteus | Moderate activity |
These findings suggest that this compound may possess similar antimicrobial efficacy, particularly against Gram-negative bacteria.
Cytotoxicity Studies
In vitro cytotoxicity assessments have also been conducted on related compounds. For example, several thiazole derivatives have been tested against cancer cell lines, revealing selective toxicity profiles:
| Compound | Cell Line | EC50 (ng/mL) |
|---|---|---|
| 15a | WI-38 VA-13 | 32 |
| 15b | WI-38 VA-13 | 30 |
| 15c | WI-38 VA-13 | 28 |
Such results indicate that this compound could be further investigated for its potential as an anticancer agent.
The biological activity of this compound may involve various mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and disrupting metabolic pathways.
- Receptor Modulation : It may bind to cellular receptors, influencing signaling pathways and gene expression.
- DNA Interaction : Similar compounds have shown to interact with DNA gyrase, a key enzyme in bacterial DNA replication, suggesting potential antibacterial mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following table compares structural analogs of the target compound based on substituents and core heterocycles:
Key Comparisons
Substituent Effects on Reactivity and Bioactivity The bromine at position 6 in the target compound may enhance electrophilic substitution reactivity, similar to brominated imidazo[2,1-b][1,3,4]thiadiazoles, where bromine is readily displaced by secondary amines .
Anticancer Potential Thiazole derivatives like compound 3 (IC₅₀ = 1.61 μg/mL against HepG-2) suggest that the target compound’s thiazole-thiophene framework could exhibit comparable cytotoxicity. The bromine substituent might further modulate solubility or target affinity.
STING Agonist Analogues
- STING agonists with benzo[d]thiazol-2(3H)-ylidene cores (e.g., ) utilize carboxamide groups for receptor interaction . The target compound’s 5-chlorothiophene-carboxamide moiety may similarly engage in hydrogen bonding or π-stacking interactions.
Synthetic Accessibility
- The synthesis of N-(3-benzyl-5-aryl-thiazol-2(3H)-ylidene)aniline derivatives () involves direct arylation and deprotection steps . The target compound could be synthesized via analogous condensation reactions between 6-bromo-3-methylbenzo[d]thiazol-2-amine and 5-chlorothiophene-2-carboxylic acid derivatives.
Data Limitations
No direct experimental data (e.g., IC₅₀, synthetic yields) are available for the target compound in the provided evidence. Comparisons are inferred from structural and mechanistic parallels.
Notes
Research Gaps : Further studies are needed to explore its synthesis, stability, and biological activity, particularly in comparison to STING agonists and anticancer thiazoles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
